molecular formula C17H16N4OS B2762516 N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235634-68-0

N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2762516
CAS RN: 1235634-68-0
M. Wt: 324.4
InChI Key: JHTJAXARVDYUEG-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .


Molecular Structure Analysis

Thiazole is a planar ring and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Pyrazine is a six-membered ring with two nitrogen atoms. It is a symmetrical molecule with point group D2h .


Chemical Reactions Analysis

Thiazole derivatives have been reported to undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Future Directions

Thiazole and pyrazine derivatives continue to be an active area of research due to their diverse biological activities. Future research may focus on designing and synthesizing new derivatives, studying their biological activities, and elucidating their mechanisms of action .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For example, as antioxidants, they may neutralize harmful free radicals, while as antimicrobial agents, they may inhibit the growth of bacteria or fungi.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways depending on their specific biological activity . For example, as antioxidants, they may be involved in pathways related to oxidative stress, while as antimicrobial agents, they may interfere with essential biochemical pathways in bacteria or fungi.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . For example, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can significantly impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity . For example, as antioxidants, they may protect cells from oxidative damage, while as antimicrobial agents, they may kill or inhibit the growth of bacteria or fungi.

properties

IUPAC Name

N-benzyl-N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-21(11-13-6-4-3-5-7-13)17(22)15-12-23-16(20-15)14-10-18-8-9-19-14/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJAXARVDYUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

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